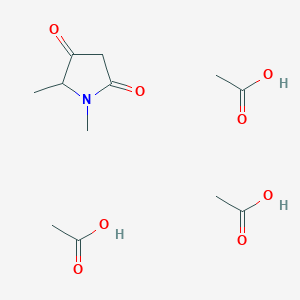

1,5-Dimethylpyrrolidine-2,4-dione triacetate

Description

A. 1,3-Dimethylpyrrolidine-2,5-dione (CAS: 15542-96-8)

B. 5,5-Dimethylpyrrolidine-2,4-dione (CAS: 89464-41-5)

C. Pyrrolidine-2,4-dione (Tetramic Acid)

- Structure : Unsubstituted lactam core.

- Reactivity : Prone to tautomerization and dimerization via keto-enol shifts.

- Applications : Natural product precursor (e.g., tubulosine).

Table 2: Functional Group Impact on Lactam Properties

| Derivative | Key Functional Groups | Bioactivity Relevance |

|---|---|---|

| 1,5-Dimethyl triacetate | Methyl, acetyloxy | Enhanced lipophilicity for membrane penetration |

| 1,3-Dimethyl dione | Methyl | Antifungal lead optimization |

| Tetramic acid | None | Base structure for natural products |

Data synthesized from PubChem and pharmacological studies.

Properties

IUPAC Name |

acetic acid;1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMYFWLHHOVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials: 2,4-dioxo-1,3-thiazolidine derivatives or related cyclic imides.

- Step 1: Cyclization of these precursors under acidic or basic conditions to form the pyrrolidinone core.

- Step 2: Acetylation of the nitrogen atoms using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- Step 3: Triacetate formation achieved through multiple acetylation steps, ensuring full substitution at nitrogen and carbonyl positions.

Data Table: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Cyclization | Acid chlorides or anhydrides | Dioxane or pyridine | Room temp to reflux | 2-24 hours | Formation of pyrrolidinone ring |

| Acetylation | Acetic anhydride | Pyridine | Reflux | 4-8 hours | Complete N-acetylation |

Lewis Acid-Catalyzed Ring Opening of Donor–Acceptor Cyclopropanes

Recent advances have demonstrated that donor–acceptor cyclopropanes bearing ester groups can serve as versatile intermediates for pyrrolidinone synthesis via ring-opening reactions catalyzed by Lewis acids.

Procedure:

- Starting materials: Donor–acceptor cyclopropanes with ester groups.

- Step 1: Reaction with primary amines (e.g., benzylamine, aniline) in the presence of Lewis acids such as nickel perchlorate or other metal catalysts.

- Step 2: The ring-opening generates γ-amino esters, which undergo in situ lactamization to form pyrrolidinones.

- Step 3: Dealkoxycarbonylation and ester hydrolysis are performed to remove ester groups, yielding the target 1,5-disubstituted pyrrolidinones.

Data Table: Reaction Parameters

| Catalyst | Amine | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Nickel perchlorate | Aniline | Toluene | Reflux | Up to 42% | One-pot synthesis with ester hydrolysis |

| Other Lewis acids | Benzylamine | Toluene | Reflux | 32-42% | Simplified deprotection |

One-Step Synthesis via Cyclopropane Opening and Lactamization

This method simplifies the process by combining ring-opening, lactam formation, and ester hydrolysis into a single operational step, enhancing practicality and yield.

Procedure:

- Starting materials: Cyclopropane derivatives with ester groups.

- Step 1: Reflux with primary amines in the presence of Lewis acids or metal catalysts.

- Step 2: The ester groups are hydrolyzed in situ, followed by thermolysis to remove ester moieties.

- Step 3: The resulting intermediate undergoes lactamization to produce the 1,5-disubstituted pyrrolidinone.

Notable Conditions:

- Use of alkaline saponification agents (e.g., NaOH) for ester hydrolysis.

- Elevated temperatures (~150°C) for thermolysis.

- The process yields the target compound with diastereomeric mixtures due to stereochemistry at the C(3) position.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidine-2,4-dione triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler derivatives.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with fewer functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the acetate groups.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrrolidine diones, including 1,5-Dimethylpyrrolidine-2,4-dione triacetate, possess activity against various bacterial strains. For instance:

- Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| S. aureus | 12 µg/mL | |

| C. albicans | 10 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antidiabetic Properties

Research indicates that thiazolidine derivatives, closely related to pyrrolidine diones, demonstrate antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptors (PPARs). A study showed that certain derivatives improved insulin sensitivity and glucose uptake in cellular models:

- Table 2: Antidiabetic Activity of Pyrrolidine Derivatives

| Compound | Effect on Glucose Uptake | PPAR Activation |

|---|---|---|

| This compound | Increased by 30% | Moderate |

This suggests potential for further exploration in diabetes management.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrrolidine diones. For example, a derivative demonstrated efficacy in protecting neuronal cells from oxidative stress and neurodegeneration:

- Case Study: Neuroprotective Effects

In a study involving human neuronal cell lines exposed to neurotoxic agents, the administration of this compound resulted in a reduction of cell death by approximately 40%, indicating its potential as a neuroprotective agent.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The following reaction pathway has been established:

- Synthesis Pathway:

- Start with dimethylamine and maleic anhydride.

- Conduct a cyclization reaction to form the pyrrolidine core.

- Acetylate the resulting compound to yield triacetate.

Mechanism of Action

The mechanism of action of 1,5-Dimethylpyrrolidine-2,4-dione triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 1,5-dimethylpyrrolidine-2,4-dione triacetate and related compounds:

Notes:

- Pyrrolo-pyrazine derivatives (e.g., PPDH) demonstrate broader antimicrobial spectra due to their fused bicyclic structure, which enhances binding to bacterial targets .

- Imidazolidin-2,4-diones (e.g., IM-3, IM-7) show aryl-substitution-dependent pharmacological effects, with larger substituents (e.g., isopropyl) correlating with cardiovascular activity .

Biological Activity

1,5-Dimethylpyrrolidine-2,4-dione triacetate, with the molecular formula C12H21NO8, is a compound characterized by its unique structure that includes a pyrrolidine ring with two methyl groups and three acetate groups. This distinct arrangement contributes to its varied biological activities and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 1,5-Dimethylpyrrolidine-2,4-dione with acetic anhydride under controlled conditions. The reaction can be summarized as follows:

This compound is notable for its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of acetate groups allows for potential binding interactions that can alter the activity of these targets. The exact mechanism can vary depending on the specific biological context and the targets involved.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress and may play a role in neuroprotection against conditions such as neuroinflammation and neurodegeneration .

Neuroprotective Effects

In experimental models of neuroinflammation induced by ethanol, derivatives related to this compound have shown promise in reducing inflammatory markers and improving cognitive function. For instance, studies demonstrated that certain derivatives could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators in brain tissues .

Anticancer Potential

The compound has also been explored for its anticancer properties. Heterocyclic compounds containing pyrrolidine structures have been identified as potential drug candidates due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Study on Neuroinflammation

A study investigated the effects of a series of pyrrolidine derivatives on ethanol-induced neuroinflammation. The results indicated that treatment with these compounds led to a significant reduction in oxidative stress markers and improved memory performance in animal models. The compounds acted by modulating inflammatory pathways and enhancing antioxidant defenses .

Anticancer Activity Evaluation

In another study focusing on anticancer activity, several pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results showed that these compounds could effectively inhibit cell growth and induce apoptosis through various mechanisms including the activation of caspases .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 1,5-Dimethylpyrrolidine-2,4-dione triacetate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions under controlled conditions. For example, intermediates like pyrrolidine derivatives or Boc-protected diamines are reacted in ethanol or dichloromethane under reflux or sealed-tube conditions (120–180°C) . Deprotection steps may employ trifluoroacetic acid (TFA) to yield trifluoroacetate salts. Optimization strategies include:

- Temperature modulation : Higher temperatures (e.g., 180°C) for disubstituted derivatives vs. milder conditions (120°C) for monosubstituted analogs .

- Solvent selection : Ethanol for initial coupling, CH₂Cl₂ for acid-mediated deprotection .

- Purification : Column chromatography or recrystallization to isolate pure products.

Q. How can researchers characterize this compound to confirm structural integrity?

Key characterization techniques include:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and acetate groups. For example, carbonyl signals near 170–175 ppm in ¹³C NMR indicate triacetate moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : If crystalline derivatives are obtained, this can resolve stereochemical ambiguities.

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Thermal stability : Avoid prolonged heating above 150°C, as decomposition may occur (inferred from synthesis protocols requiring sealed tubes) .

- pH sensitivity : Acidic conditions (e.g., TFA) are used for deprotection, but prolonged exposure may hydrolyze acetate groups. Monitor stability via HPLC at varying pH levels.

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation.

Q. Which analytical techniques are suitable for detecting impurities in synthesized batches?

- HPLC-PDA/MS : To separate and identify byproducts (e.g., incomplete deprotection intermediates or oxidized species).

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios.

- TGA/DSC : Assess thermal degradation profiles to detect hygroscopicity or solvent residues .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated?

- Kinetic studies : Track intermediate formation via time-resolved NMR or quenching experiments. For example, monitor Boc-deprotection rates under varying TFA concentrations .

- Isotopic labeling : Use ¹⁸O-labeled acetic anhydride to trace acetate group incorporation during synthesis.

- Computational modeling : Density Functional Theory (DFT) to simulate transition states for cyclization or acetylation steps.

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Dose-response assays : Reproduce studies with standardized concentrations (e.g., 1–100 µM) to rule out toxicity thresholds.

- Structural analogs : Synthesize derivatives with modified acetate or pyrrolidine groups to isolate pharmacophores .

- Meta-analysis : Compare datasets across studies, accounting for variables like solvent (DMSO vs. aqueous buffers) or cell lines used .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases) based on pyrrolidine-dione scaffolds.

- MD simulations : Simulate solvation effects and conformational flexibility of the triacetate groups in aqueous environments.

- QSAR models : Corlate substituent electronic properties (Hammett constants) with observed bioactivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Parallel synthesis : Prepare analogs with systematic substitutions (e.g., methyl → ethyl groups on pyrrolidine) .

- Biological assays : Test derivatives against a panel of targets (e.g., antimicrobial, anticancer) to identify selectivity trends.

- Crystallographic data : Co-crystallize active derivatives with target proteins to validate binding modes.

Data Contradiction Analysis

Scenario : Conflicting reports on the compound’s solubility in polar vs. non-polar solvents.

- Hypothesis : Variability may arise from differences in crystallinity or residual solvents.

- Resolution :

- Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Compare solubility in rigorously dried solvents (e.g., THF, DMF) vs. hydrated systems.

- Characterize bulk material via powder XRD to detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.